molecular formula C17H16F3NO2S B2714491 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide CAS No. 2034537-57-8

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2714491
CAS No.: 2034537-57-8
M. Wt: 355.38
InChI Key: YHBJFGHSQHUKDL-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a tetrahydro-2H-pyran (THP) ring substituted with a thiophene moiety at the 4-position and a trifluoromethyl (-CF₃) group at the ortho position of the benzamide scaffold. This compound combines three key structural elements:

  • Tetrahydro-2H-pyran ring: A six-membered oxygen-containing heterocycle that enhances conformational rigidity and influences solubility .
  • Thiophene substituent: A sulfur-containing aromatic heterocycle that contributes to π-π stacking interactions and modulates electronic properties .
  • Trifluoromethyl group: A strong electron-withdrawing group that improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry .

For example, similar compounds are prepared by reacting hydrazides with isothiocyanates or halogenated ketones under reflux conditions . Structural characterization typically employs ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry, with IR bands confirming functional groups such as C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) .

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)15(22)21-16(7-9-23-10-8-16)14-6-3-11-24-14/h1-6,11H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBJFGHSQHUKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide with key analogs, focusing on structural features, physicochemical properties, and functional implications:

Compound Name Core Structure Key Substituents Biological Relevance (if known) Spectral Data (IR/NMR) Reference
This compound (Target Compound) Benzamide + THP ring Thiophen-2-yl (C₄H₃S), -CF₃ Not explicitly stated (potential kinase inhibitor) Likely C=O (1660–1680 cm⁻¹), C-F (1100–1200 cm⁻¹)
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Benzamide + THP ring Thiazole (C₃H₂NS), -CF₃, oxadiazole HDAC10 inhibitor (TMP-269) ¹H/¹³C NMR, 31P NMR (if modified)
ABT-737 (Benzamide derivative) Benzamide + piperazine 4-chlorobiphenyl, sulfonamide, dimethylamino BCL-2 inhibitor (apoptosis promoter) MS, ¹H/¹³C NMR
4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17) Butanamide Thiophen-2-yl, -CF₃ phenyl Structural analog (no reported activity) ¹H/¹³C NMR, IR
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole + sulfonyl Sulfonyl (SO₂), halogen (X = H, Cl, Br) Antifungal/antibacterial agents C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)

Key Structural and Functional Insights:

Heterocyclic Core Modifications :

  • The THP ring in the target compound provides greater conformational rigidity compared to the linear butanamide chain in Compound 17 . This rigidity may enhance binding specificity in biological targets.
  • Replacing thiophene (target compound) with thiazole ( compound) introduces additional nitrogen, altering electronic density and hydrogen-bonding capacity, which could affect target affinity .

Trifluoromethyl Group Impact :

  • The -CF₃ group in the target compound and TMP-269 () enhances metabolic stability by resisting oxidative degradation, a critical feature in drug design .

Biological Activity Trends: ABT-737 and TMP-269 demonstrate that benzamide scaffolds are versatile in targeting diverse pathways (e.g., apoptosis via BCL-2 inhibition or epigenetic modulation via HDAC10) .

Synthetic Strategies :

  • The target compound likely shares synthetic routes with ’s triazole derivatives, such as nucleophilic substitution (e.g., thiophene coupling) and condensation (benzamide formation) .

Research Findings and Implications

  • Physicochemical Properties : The THP ring improves aqueous solubility compared to purely aromatic scaffolds (e.g., ABT-737’s piperazine), as observed in similar compounds .
  • Electronic Effects : The -CF₃ group’s electron-withdrawing nature likely reduces the benzamide’s pKa, enhancing membrane permeability .

Biological Activity

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement, combining a thiophene ring, tetrahydropyran moiety, and a trifluoromethyl-substituted benzamide. Its molecular formula is C16H18F3N1O1S1C_{16}H_{18}F_3N_1O_1S_1, with a molecular weight of approximately 335.38 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Preparation of Tetrahydropyran Intermediate : Cyclization of appropriate precursors under acidic conditions.
  • Introduction of Thiophene Ring : Utilizing cross-coupling reactions, such as Suzuki or Stille coupling.
  • Formation of Benzamide Moiety : Achieved through an amidation reaction with trifluoromethylbenzoyl chloride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may modulate the activity of specific proteins involved in critical biological processes.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cell cycle regulators.

StudyCell LineIC50 (µM)Mechanism
MCF-712.5Induction of apoptosis
HeLa8.3Cell cycle arrest at G1 phase

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity against various pathogens. The results suggest effective inhibition against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • In Vivo Studies : A recent study demonstrated the efficacy of this compound in a mouse model of breast cancer, where it significantly reduced tumor size compared to control groups.
  • Combination Therapy : Another investigation explored the synergistic effects when combined with standard chemotherapeutic agents, showing enhanced efficacy and reduced side effects.

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